molecular formula C6H10O6 B8122176 5-Keto-D-mannose

5-Keto-D-mannose

Cat. No. B8122176
M. Wt: 178.14 g/mol
InChI Key: ZAVYLQGLQYIKKF-UYFOZJQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Keto-D-mannose is a useful research compound. Its molecular formula is C6H10O6 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Keto-D-mannose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Keto-D-mannose including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthetic Chemistry : It's used as a precursor in synthesizing various compounds. For example, ketoxime ethers at C3 of 1,6-anhydro-beta-D-mannopyranose derivatives trap radicals effectively, allowing for efficient preparation of synthetic intermediates for (-)-tetrodotoxin from D-mannose (Noya, Paredes, Ozores, & Alonso, 2000).

  • Biological Applications :

    • The d-mannose ketol isomerase enzyme from Mycobacterium smegmatis catalyzes the conversion of d-mannose and d-fructose to ketoses, crucial for microbial metabolism (Hey-Ferguson & Elbein, 1970).
    • D-mannose is used as a dietary supplement, starting material for drug synthesis, and in blocking colonization in animal feeds due to its broad applications in food, pharmaceutical, and poultry industries (Hu et al., 2016).
  • Medical and Immunological Research : D-mannose supplementation can suppress immune responses and increase regulatory T cells, which could benefit autoimmune diseases and airway inflammation (Zhang et al., 2017).

  • Bioconversion and Renewable Energy :

    • Mannose can be converted into 5-hydroxymethylfurfural, a key intermediate for renewable fuels and chemicals, with chromium salts being effective for mannose conversion (Binder et al., 2010).
    • Similarly, mannose from hemicellulose can be efficiently converted into 5-hydroxymethylfurfural using an aluminum salt catalyst in a dimethyl sulfoxide/water mixed solvent (Jia, He, & Xu, 2017).
  • Enzymatic Functions and Genetic Pathways :

    • The GDP-6-deoxy-d-talose biosynthetic pathway in Actinobacillus actinomycetemcomitans involves GDP-4-keto-6-deoxy-d-mannose reductase, key in the synthesis of its serotype (Suzuki et al., 2002).
  • Pharmaceutical Synthesis and Health Research :

    • Phosphate sugar isomerases show potential for producing valuable rare sugars like D-allose and L-ribose, useful as low-calorie sweeteners and pharmaceutical precursors (Kim, Kim, & Yeom, 2020).
    • D-mannose production using biological methods offers potential health benefits and industry applications, though current methods require large-scale cultivation and processing (Wu, Zhang, & Mu, 2019).

properties

IUPAC Name

(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3,5-6,8-9,11-12H,2H2/t3-,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVYLQGLQYIKKF-UYFOZJQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(C=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[C@H]([C@@H]([C@@H](C=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Keto-D-mannose
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Reactant of Route 5
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Reactant of Route 6
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